![molecular formula C9H8N2O2 B3284835 3-Methyl-1,8-naphthyridine-2,4-diol CAS No. 791825-11-1](/img/structure/B3284835.png)
3-Methyl-1,8-naphthyridine-2,4-diol
Description
3-Methyl-1,8-naphthyridine-2,4-diol is an organic compound with the chemical formula C9H8N2O2 . It belongs to the class of naphthyridines, which are heterocyclic compounds containing a naphthalene ring fused with a pyridine ring. This particular derivative features a methyl group at position 3 and hydroxyl groups at positions 2 and 4 on the naphthyridine ring .
Synthesis Analysis
The synthesis of 3-Methyl-1,8-naphthyridine-2,4-diol involves various methods, including multicomponent reactions, Friedländer approaches, and metal-catalyzed synthesis. Researchers have explored efficient routes to access this compound, aiming for high yields and selectivity .
One straightforward synthetic route is through cyclization using appropriate reagents. For instance, the use of PBu3 in acetic acid (AcOH ) has been successful in achieving the desired product .
Molecular Structure Analysis
Physical And Chemical Properties Analysis
Future Directions
: Sigma-Aldrich: 4-METHYL-1,8-NAPHTHYRIDINE-2,7-DIOL : MDPI: Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines : MDPI: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines : Springer: Synthesis of 1,8-naphthyridines: a recent update (microreview) : Wikipedia: 1,8-Naphthyridine <
properties
IUPAC Name |
4-hydroxy-3-methyl-1H-1,8-naphthyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-7(12)6-3-2-4-10-8(6)11-9(5)13/h2-4H,1H3,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZORXWCDBZNTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(NC1=O)N=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,8-naphthyridine-2,4-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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